molecular formula C10H7FO2 B1530193 1-(5-Fluorobenzofuran-2-yl)ethanone CAS No. 1267138-82-8

1-(5-Fluorobenzofuran-2-yl)ethanone

Cat. No. B1530193
M. Wt: 178.16 g/mol
InChI Key: CAVMFXJYIBBFJO-UHFFFAOYSA-N
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Description

“1-(5-Fluorobenzofuran-2-yl)ethanone” is a chemical compound with the molecular formula C10H7FO2 and a molecular weight of 178.16 . It is used in scientific research and has applications in various fields such as pharmaceutical synthesis, organic chemistry, and material science.


Molecular Structure Analysis

The molecular structure of “1-(5-Fluorobenzofuran-2-yl)ethanone” consists of a benzofuran ring with a fluorine atom at the 5th position and an ethanone group attached to the 1st position .


Physical And Chemical Properties Analysis

“1-(5-Fluorobenzofuran-2-yl)ethanone” has a predicted density of 1.253±0.06 g/cm3 and a predicted boiling point of 260.5±20.0 °C . More detailed physical and chemical properties may be available in specialized chemical databases.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of derivatives: Compounds derived from 1-(5-Fluorobenzofuran-2-yl)ethanone have been synthesized for various studies. These compounds are characterized using spectroscopic methods like IR, NMR, and MS, and their structures are confirmed through single crystal XRD analysis (Govindhan et al., 2017).

Cytotoxic Studies

  • Cytotoxic effects: Derivatives of 1-(5-Fluorobenzofuran-2-yl)ethanone have been evaluated for their cytotoxic activities against various cancer cell lines, showing potential as anticancer agents (Alagöz et al., 2021).

Antimicrobial and Antifungal Activities

  • Antimicrobial properties: Various derivatives of 1-(5-Fluorobenzofuran-2-yl)ethanone have demonstrated strong antimicrobial activities, suggesting their potential as antibacterial agents (Soares de Oliveira et al., 2012).
  • Antifungal effects: Some compounds synthesized from 1-(5-Fluorobenzofuran-2-yl)ethanone have shown significant antifungal activities, indicating their possible use in treating fungal infections (Abdel‐Aziz et al., 2009).

Pharmacokinetic Studies

  • Binding analysis: The interaction of synthesized molecules with human serum albumin has been studied using fluorescence spectroscopy. This is crucial for understanding the pharmacokinetics of these compounds for biological applications (Govindhan et al., 2017).

Molecular Docking Studies

  • Molecular docking: Docking studies of compounds derived from 1-(5-Fluorobenzofuran-2-yl)ethanone provide insights into their potential interactions with biological targets, which is valuable in drug discovery and development (Mary et al., 2015).

properties

IUPAC Name

1-(5-fluoro-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVMFXJYIBBFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluorobenzofuran-2-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MF Wempe, B Quade, P Jutabha, T Iwen… - … and Nucleic Acids, 2011 - Taylor & Francis
The current study describes the chemical synthesis of a series of (2-ethylbenzofuran-3-yl)(substituted-phenyl)methanone compounds and their subsequent in vitro testing via oocytes …
Number of citations: 9 www.tandfonline.com

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